molecular formula C19H36O2 B12321930 7-Octadecenoic acid, methyl ester

7-Octadecenoic acid, methyl ester

Cat. No.: B12321930
M. Wt: 296.5 g/mol
InChI Key: XMONTNNUOWTMGE-OUKQBFOZSA-N
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Description

7-Octadecenoic acid, methyl ester, also known as methyl 7-octadecenoate, is an organic compound with the molecular formula C19H36O2. It is a type of fatty acid methyl ester derived from 7-octadecenoic acid. This compound is commonly found in various natural sources, including plant oils and animal fats. It is used in a variety of applications, including as a biodiesel component and in the production of surfactants and lubricants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-octadecenoic acid, methyl ester typically involves the esterification of 7-octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification process to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through transesterification of triglycerides found in natural oils. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol and fatty acid methyl esters, including this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced to form saturated fatty acid methyl esters using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. For example, it can react with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a catalyst such as triethylamine.

Major Products Formed:

Scientific Research Applications

7-Octadecenoic acid, methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: It is studied for its role in biological membranes and its effects on cell signaling pathways.

    Medicine: Research is being conducted on its potential therapeutic effects, including its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of biodiesel, surfactants, and lubricants. .

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl (E)-octadec-7-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3/b13-12+

InChI Key

XMONTNNUOWTMGE-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC=CCCCCCC(=O)OC

Origin of Product

United States

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